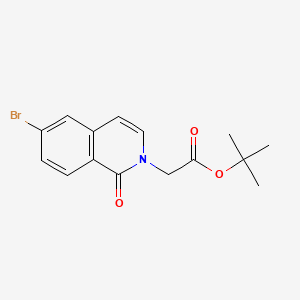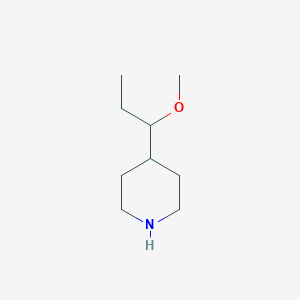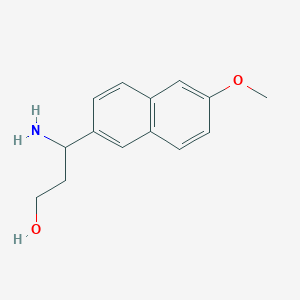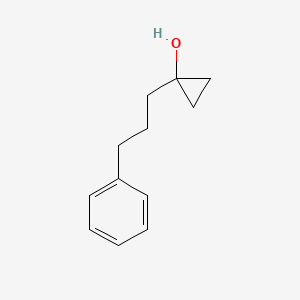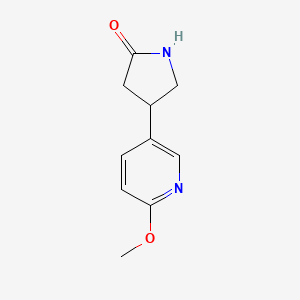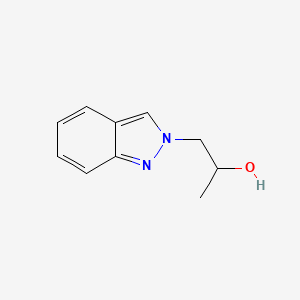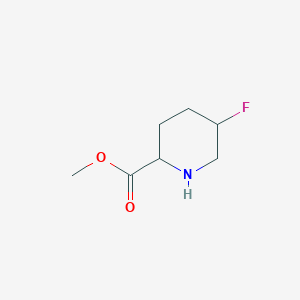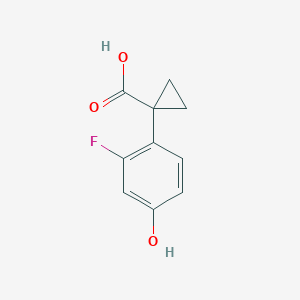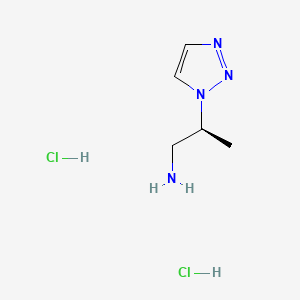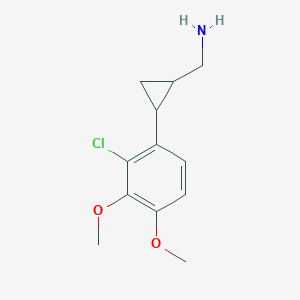
3-(2-(Thiophen-3-yl)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Thiophen-3-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a thiophene moiety Piperidine is a six-membered ring containing one nitrogen atom, while thiophene is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-3-yl)ethyl)piperidine typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the condensation reaction, where thiophene is reacted with an appropriate piperidine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Thiophen-3-yl)ethyl)piperidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other reagents suitable for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
3-(2-(Thiophen-3-yl)ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(2-(Thiophen-3-yl)ethyl)piperidine involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 3-thiophenecarboxylic acid share structural similarities with 3-(2-(Thiophen-3-yl)ethyl)piperidine.
Piperidine derivatives: Compounds like 4-phenylpiperidine and 1-benzylpiperidine also share structural features with this compound.
Uniqueness
This compound is unique due to the combination of the thiophene and piperidine moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
3-(2-thiophen-3-ylethyl)piperidine |
InChI |
InChI=1S/C11H17NS/c1-2-10(8-12-6-1)3-4-11-5-7-13-9-11/h5,7,9-10,12H,1-4,6,8H2 |
InChI Key |
AOTCEFZGADJMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



